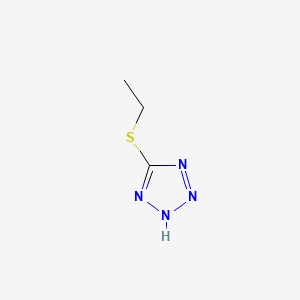

5-(Ethylthio)-1H-tetrazole

Description

Historical Context of Tetrazole Activators in Oligonucleotide Synthesis

The development of automated solid-phase oligonucleotide synthesis in the latter half of the 20th century was a watershed moment for molecular biology and biotechnology. A key chemical step in this process is the coupling of phosphoramidite (B1245037) monomers to a growing oligonucleotide chain. This reaction requires an activator to protonate the diisopropylamino group of the phosphoramidite, rendering it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing chain. glenresearch.comsigmaaldrich.com

For many years, 1H-tetrazole was the activator of choice. glenresearch.com However, it presented several drawbacks, including limited solubility in acetonitrile (B52724), the standard solvent used in oligonucleotide synthesis, and suboptimal performance with sterically hindered phosphoramidites, such as those used in RNA synthesis. glenresearch.com These limitations spurred the search for more potent and soluble activators. This led to the exploration of various tetrazole derivatives, with the goal of increasing acidity to enhance the rate of the activation step. glenresearch.com

Significance of 5-(Ethylthio)-1H-tetrazole as a Reaction Activator

This compound emerged as a superior alternative to 1H-tetrazole in the 1990s, particularly for the more demanding synthesis of RNA. glenresearch.com Its significance lies in its enhanced acidity and greater solubility in acetonitrile, which directly translate to improved coupling efficiency and shorter reaction times. glenresearch.comchemie-brunschwig.chglenresearch.com The ethylthio group at the 5-position of the tetrazole ring increases the compound's acidity compared to the parent 1H-tetrazole. researchgate.net This heightened acidity leads to faster protonation of the phosphoramidite, a critical step in the coupling reaction. glenresearch.com

| Activator | pKa | Solubility in Acetonitrile |

| 1H-Tetrazole | 4.8 | ~0.5 M |

| This compound (ETT) | 4.3 | 0.75 M |

| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | 0.44 M |

| 4,5-Dicyanoimidazole (B129182) (DCI) | 5.2 | 1.2 M |

This table provides a comparison of the physical properties of common activators used in oligonucleotide synthesis. Data sourced from Glen Research. glenresearch.com

Broad Research Scope of this compound in Modern Chemical Sciences

While its fame was cemented in the field of oligonucleotide synthesis, the utility of this compound extends to other areas of modern chemical sciences. Its role as a potent activator makes it a valuable tool in various synthetic transformations beyond the formation of internucleotide linkages.

Research indicates its application in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries. chemimpex.com In pharmaceutical development, tetrazole derivatives are known to exhibit a wide range of biological activities, and ETT serves as a key building block in creating novel therapeutic agents, including those with anti-inflammatory and antimicrobial properties. chemimpex.com Its ability to facilitate the efficient incorporation of nucleoside analogs is crucial for the development of antiviral and anticancer drugs. lookchem.com

In the realm of agrochemicals, ETT is utilized in the formulation of crop protection agents. chemimpex.com Furthermore, the unique chemical properties of tetrazole derivatives, including their high thermal stability, have led to their exploration in materials science. cymitquimica.com The versatility of ETT as a reagent ensures its continued relevance in diverse areas of chemical research, from the synthesis of life-saving drugs to the development of novel materials. chemimpex.comcymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

5-ethylsulfanyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-2-8-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONFBOIJNUKKST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301008981 | |

| Record name | 5-(Ethylsulfanyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89797-68-2 | |

| Record name | 5-Ethylthio-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89797-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Ethylsulfanyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethylthio 1h Tetrazole

Reaction of Thiourea (B124793) and Ethyl Bromoacetate (B1195939) in Chloroform (B151607)

One reported method for the preparation of 5-(Ethylthio)-1H-tetrazole involves the reaction of thiourea with ethyl bromoacetate in a chloroform solvent system. biosynth.com This synthetic approach leverages the nucleophilic character of thiourea to react with the electrophilic center of the bromoacetate. While specific mechanistic details and yield data for this particular transformation are not extensively documented in the available literature, the reaction is noted as a viable pathway to the compound. biosynth.com The process is foundational in demonstrating the utility of simple, accessible starting materials for constructing the tetrazole core functionalized with an ethylthio group.

Cycloaddition of Alkyl Thiocyanate (B1210189) and Sodium Azide (B81097)

A more common and versatile method for synthesizing 5-thio-substituted tetrazoles is the [3+2] cycloaddition reaction between an alkyl thiocyanate and an azide source, typically sodium azide. ijrar.comdoaj.org In the specific case of this compound, the precursor is ethyl thiocyanate. This reaction is often catalyzed by a Lewis acid or a Brønsted acid to activate the thiocyanate group towards nucleophilic attack by the azide ion. ijrar.comorganic-chemistry.org The process involves the initial formation of an imino azide intermediate, which subsequently cyclizes to form the stable tetrazole ring. thieme-connect.com

To improve the reaction efficiency, particularly when dealing with the low solubility of sodium azide in non-polar organic solvents, phase transfer catalysis (PTC) is often employed. thieme-connect.com This technique involves a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, which facilitates the transfer of azide ions from the solid phase into the organic solution where the alkyl thiocyanate is present. thieme-connect.com The use of a trialkylamine hydrochloride in conjunction with a quaternary ammonium salt in a solid-liquid phase transfer process has been shown to produce 5-substituted tetrazoles in very good to excellent yields. morressier.com This catalytic system not only enhances the reaction rate but also allows for milder reaction conditions.

The efficiency of the cycloaddition reaction is highly dependent on the choice of solvent and the reaction temperature. Systematic studies are often carried out to determine the optimal conditions. thieme-connect.com Increasing the reaction temperature does not always lead to higher yields and can sometimes have a negative effect. researchgate.net For instance, in related tetrazole syntheses, room temperature was found to be the optimal condition when using specific catalytic systems. researchgate.net The ratio of solvents, especially in mixed solvent systems like H₂O/t-BuOH, is a critical parameter that needs to be fine-tuned to maximize the product yield. researchgate.net The goal of optimization is to achieve the highest possible conversion in the shortest time while minimizing side reactions. whiterose.ac.uk

The choice of solvent significantly impacts the yield of 5-substituted tetrazoles. Aprotic polar solvents are generally preferred for this reaction. Dimethylformamide (DMF) is a commonly used solvent that has been shown to facilitate the reaction between thiocyanates and sodium azide, leading to good yields of the corresponding tetrazole. ijrar.comnih.gov In a study on the synthesis of 5-substituted 1H-tetrazoles, DMF was found to be a superior solvent compared to others like toluene (B28343) or solvent-free conditions, providing the product in high yield at reflux temperature. scielo.org.za When the reaction to synthesize 5-phenyl-1H-tetrazole was carried out in DMF at 130 °C, an 80% yield was achieved, whereas solvents like dioxane and ethyl acetate (B1210297) failed to produce the product. researchgate.net

Below is an interactive table summarizing the effect of different solvents on the yield of 5-substituted 1H-tetrazoles, based on findings from related syntheses.

| Solvent | Temperature (°C) | Yield (%) | Reference |

| DMF | Reflux | Good | scielo.org.za |

| Toluene | Reflux | Low | scielo.org.za |

| Solvent-free | - | 60 | scielo.org.za |

| DMF | 130 | 80 | researchgate.net |

| Dioxane | - | 0 | researchgate.net |

| Ethyl Acetate | - | 0 | researchgate.net |

Purification Techniques for Synthesized this compound, e.g., Recrystallization

After the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. A common and effective method for purifying solid organic compounds is recrystallization. scielo.br This technique relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving the more soluble impurities in the solution. google.com The purified crystals are then collected by filtration. For tetrazole derivatives, a mixture of solvents like n-hexane and ethyl acetate is often used for recrystallization to obtain high-purity crystals. scielo.br The final purity of the compound is typically confirmed by analytical techniques such as melting point determination, which for this compound is in the range of 84-90 °C. sigmaaldrich.comsigmaaldrich.com

Mechanistic Investigations of 5 Ethylthio 1h Tetrazole in Activation Processes

Dual Role as a Protonating Agent and Nucleophile in Phosphoramidite (B1245037) Activation

The activation of a phosphoramidite by ETT is a pivotal step for creating the internucleotide phosphite (B83602) triester linkage. This is a complex process where ETT functions as both a protonating agent and a nucleophile.

The activation sequence begins with the protonation of the phosphoramidite. ETT, a weak acid, transfers a proton to the nitrogen atom of the phosphoramidite's dialkylamino group. This protonation is essential as it transforms the dialkylamino group, typically a poor leaving group, into a much more effective one (a secondary amine). This initial step generates a highly reactive intermediate phosphoramidite, primed for the subsequent nucleophilic attack.

Following protonation, the tetrazolide anion, resulting from ETT's dissociation, acts as a nucleophile. It targets the phosphorus center of the protonated phosphoramidite. This leads to the displacement of the now-protonated dialkylamino group. The prior protonation of this group significantly lowers the energy barrier for this step, facilitating its departure.

The displacement of the dialkylamino group by the tetrazolide anion results in the formation of a highly reactive tetrazolide intermediate. This intermediate is a phosphite triester with a linkage to the tetrazole ring. This species is considerably more reactive than the original phosphoramidite and readily reacts with the 5'-hydroxyl group of the elongating oligonucleotide chain. This reaction forms the desired phosphite triester linkage and regenerates the ETT activator.

Kinetic Studies of Activation Reactions

Kinetic studies have been vital in unraveling the complexities of phosphoramidite activation by ETT and similar activators. These investigations have helped pinpoint the rate-determining steps and clarify the impact of factors like activator acidity on the reaction's speed.

The acidity of the activator is a critical factor in the rate of the activation reaction. Sufficient acidity is necessary for the efficient protonation of the phosphoramidite. However, excessive acidity can lead to undesirable side reactions, such as the premature removal of the 5'-dimethoxytrityl (DMTr) protecting group from the phosphoramidite monomer. ETT, with a pKa of approximately 4.28 to 4.3, provides a good balance; it is acidic enough for efficient protonation but not so acidic as to cause significant detritylation.

The relationship between the activator's pKa and the coupling reaction rate is not straightforward. While a lower pKa (stronger acid) generally accelerates protonation, it can also increase the risk of side reactions. Consequently, there is an optimal pKa range for effective activation. More acidic activators, like ETT, have been shown to enhance coupling kinetics and efficiency compared to the less acidic 1H-tetrazole. However, this increased acidity can also lead to a higher rate of detritylation, a potential side reaction.

The following interactive table displays the pKa values for ETT and other commonly used activators in oligonucleotide synthesis.

| Activator | pKa | Reference |

| 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-tetrazole | 3.4 | |

| 5-(4-nitrophenyl)-1H-tetrazole | 3.7 | |

| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 - 4.2 | |

| 5-(Ethylthio)-1H-tetrazole (ETT) | 4.28 - 4.3 | **** |

| 1H-Tetrazole | 4.8 - 4.9 | |

| 4,5-Dicyanoimidazole (B129182) (DCI) | 5.2 |

This data illustrates that ETT is a more acidic activator than the parent 1H-Tetrazole, contributing to its enhanced performance in the activation step of oligonucleotide synthesis.

Theoretical and Computational Chemistry Approaches

The elucidation of the precise mechanisms by which this compound (ETT) facilitates the activation of phosphoramidites in oligonucleotide synthesis has been supported by theoretical and computational chemistry. These approaches provide insights into the reaction pathways, transition states, and the roles of different catalytic contributions that are often difficult to discern through experimental means alone.

Computational Studies on Reaction Mechanisms

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in modeling the activation of phosphoramidites by tetrazole-based activators. While specific computational studies focusing exclusively on this compound are not extensively detailed in publicly accessible literature, the general mechanism established for tetrazole activators is widely accepted to apply to ETT, with modifications in reaction kinetics due to its specific electronic and steric properties.

The activation process is understood to proceed via a two-step mechanism. glenresearch.com The initial and rapid step involves the protonation of the nitrogen atom of the diisopropylamino group of the phosphoramidite by the acidic ETT. This is followed by the rate-determining step: the nucleophilic attack of the tetrazolide anion on the phosphorus center, leading to the displacement of the diisopropylamine (B44863) and the formation of a highly reactive phosphotetrazolide intermediate. glenresearch.com This intermediate then readily reacts with the 5'-hydroxyl group of the growing oligonucleotide chain to form the desired phosphite triester linkage. glenresearch.com

Theoretical models help to visualize the transition states involved in these steps. For the nucleophilic substitution step, computational analysis would typically focus on the geometry of the transition state, bond-forming and bond-breaking distances, and the associated energy barriers. The ethylthio substituent at the 5-position of the tetrazole ring influences the electronic properties of the activator, which in turn affects the energy landscape of the reaction.

Table 1: Key Steps in the ETT-Mediated Activation of Phosphoramidites

| Step | Description | Key Intermediates/Transition States |

| 1. Protonation | Rapid and reversible proton transfer from ETT to the diisopropylamino group of the phosphoramidite. | Protonated phosphoramidite |

| 2. Nucleophilic Attack | Rate-determining nucleophilic substitution where the ETT anion displaces diisopropylamine. | Phosphotetrazolide intermediate |

| 3. Coupling | Reaction of the phosphotetrazolide intermediate with the 5'-hydroxyl group of the nucleoside. | Phosphite triester linkage |

Analysis of Nucleophilic and Acid Catalysis in Phosphoramidite Alcoholysis

Acid Catalysis: The acidity of the activator, quantified by its pKa, is a critical factor. ETT, with a pKa of 4.3, is more acidic than the parent 1H-tetrazole (pKa ≈ 4.9). researchgate.net This increased acidity facilitates more efficient protonation of the phosphoramidite's diisopropylamino group, a prerequisite for the subsequent nucleophilic attack. glenresearch.com Computational models can quantify the energetics of this proton transfer and correlate the activator's acidity with the stability of the resulting protonated intermediate. A more acidic activator lowers the energy barrier for the initial protonation step. glenresearch.com

Nucleophilic Catalysis: Following protonation, the conjugate base of the activator—the 5-ethylthiotetrazolide anion—acts as the nucleophile. The nucleophilicity of this anion determines the rate of the displacement of diisopropylamine to form the active phosphotetrazolide intermediate. glenresearch.com While ETT is primarily recognized for its enhanced acidity, its conjugate base must possess sufficient nucleophilicity to drive the reaction forward efficiently. Computational studies can model the nucleophilic attack, calculating the energy barrier for this rate-limiting step. The electronic effect of the ethylthio group influences the charge distribution on the tetrazole ring, thereby modulating the nucleophilicity of the anion.

Research on various activators has shown that a balance between acidity and nucleophilicity is crucial for optimal performance. While highly acidic activators can accelerate the initial protonation, they may also lead to undesirable side reactions, such as the premature removal of the 5'-dimethoxytrityl (DMT) protecting group. glenresearch.comglenresearch.com Conversely, a highly nucleophilic but weakly acidic activator may not be efficient in the initial protonation step. Theoretical and computational approaches are therefore valuable in the rational design of new activators by predicting how modifications to the chemical structure will affect both acidity and nucleophilicity.

Table 2: Comparison of Activator Properties

| Activator | pKa | Primary Catalytic Contribution |

| 1H-Tetrazole | ~4.9 | Balanced acid and nucleophilic catalysis |

| This compound (ETT) | 4.3 | Enhanced acid catalysis |

| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | Stronger acid catalysis |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | Enhanced nucleophilic catalysis |

Applications of 5 Ethylthio 1h Tetrazole in Nucleic Acid Synthesis

Activation of Nucleoside Phosphoramidites in Oligonucleotide Synthesis

The primary role of 5-(Ethylthio)-1H-tetrazole in oligonucleotide synthesis is the activation of nucleoside phosphoramidites, the building blocks for the growing nucleic acid chain. nbinno.comsigmaaldrich.com This activation is a critical step in the phosphite (B83602) triester methodology, the standard for solid-phase synthesis of oligonucleotides. nbinno.com The mechanism involves a two-step reaction where ETT, acting as a weak acid, first protonates the diisopropylamino group of the phosphoramidite (B1245037) monomer. glenresearch.comsigmaaldrich.comglenresearch.com Subsequently, the tetrazole acts as a nucleophile, displacing the diisopropylamine (B44863) to form a highly reactive tetrazolide intermediate. glenresearch.comglenresearch.com This activated intermediate then readily reacts with the free 5'-hydroxyl group of the nucleoside attached to the solid support, forming a phosphite triester linkage, thus extending the oligonucleotide chain. glenresearch.comsigmaaldrich.com

| Activator | pKa | Solubility in Acetonitrile (B52724) |

|---|---|---|

| 1H-Tetrazole | 4.8 glenresearch.com | ~0.50 M glenresearch.com |

| This compound (ETT) | 4.3 glenresearch.comresearchgate.net | 0.75 M glenresearch.com |

| 5-(Benzylthio)-1H-tetrazole (BTT) | 4.1 glenresearch.comresearchgate.net | 0.44 M glenresearch.com |

| 4,5-Dicyanoimidazole (B129182) (DCI) | 5.2 glenresearch.com | 1.2 M glenresearch.com |

This compound is an efficient activator that promotes the condensation of a nucleoside phosphoramidite with a nucleoside to form a dinucleoside phosphate (B84403). sigmaaldrich.comsigmaaldrich.com This fundamental reaction is the basis for elongating the oligonucleotide chain. The higher acidity of ETT compared to 1H-tetrazole results in more potent activation, leading to faster and more efficient coupling kinetics. researchgate.net This efficiency is crucial for achieving high yields of the desired full-length oligonucleotide product. nbinno.com

A significant advantage of this compound is its effectiveness in activating sterically demanding nucleoside phosphoramidites. researchgate.net This is particularly important in the synthesis of RNA, where the 2'-hydroxyl group is protected by a bulky group, such as a t-butyldimethylsilyl (TBDMS) group. glenresearch.comoup.com The presence of this bulky substituent on the 2'-position makes the coupling step in RNA synthesis sluggish. glenresearch.com The performance of traditional activators like 1H-tetrazole is not optimal for these sterically hindered monomers. glenresearch.com ETT, being more acidic, accelerates the coupling of 2′-t-butyldimethylsilyl-protected ribonucleoside 3′-phosphoramidites, making it a preferred activator for RNA synthesis. oup.comoup.comumich.edu Research has shown that the detritylation rate of 5′-DMT-2′,3′-isopropylidineuridine is faster with ETT (k = 0.32/M/min) compared to 1H-tetrazole (k = 0.08/M/min), indicating its higher reactivity. oup.comoup.com

Solid-Phase Oligonucleotide Synthesis Methodologies

This compound is widely employed in automated solid-phase synthesis of both native and modified DNA and RNA sequences. researchgate.net In this methodology, the growing oligonucleotide chain is covalently attached to a solid support, and reagents are delivered in solution to carry out the synthesis cycle. sigmaaldrich.com ETT's high solubility in acetonitrile, a common solvent in this process, is a key advantage, as it prevents precipitation and clogging of the fine nozzles used in high-throughput synthesizers. glenresearch.comglenresearch.com

In the solid-phase synthesis of DNA oligonucleotides, ETT serves as the acidic catalyst that activates the incoming deoxynucleoside phosphoramidite. sigmaaldrich.comsigmaaldrich.com The diisopropylamino group of the phosphoramidite is protonated by ETT in acetonitrile, forming the reactive intermediate that couples with the support-bound nucleoside. sigmaaldrich.com While 1H-tetrazole has historically been the standard for DNA synthesis, ETT is often recommended as a general-purpose activator for small to medium scale synthesis of short oligonucleotides due to its favorable properties. glenresearch.com

The chemical synthesis of RNA and catalytic RNA molecules, known as ribozymes, presents greater challenges than DNA synthesis, primarily due to the steric hindrance of the 2'-hydroxyl protecting group. glenresearch.com this compound became a popular and preferred activator for RNA synthesis in the 1990s. glenresearch.comnih.gov Its use has been integral to improvements in the synthesis, deprotection, and purification of oligoribonucleotides and ribozymes. nih.govsigmaaldrich.com

| RNA Phosphoramidite Type | Activator | Optimal Coupling Time |

|---|---|---|

| TOM-protected | 5-(Benzylthio)-1H-tetrazole (BTT) | 90 seconds glenresearch.com |

| TBDMS-protected | 5-(Benzylthio)-1H-tetrazole (BTT) | 3 minutes glenresearch.com |

| TBDMS-protected | 1H-Tetrazole | 10-15 minutes glenresearch.com |

| Generic RNA Monomers | This compound (ETT) | Reduced by half compared to standard methods nih.gov |

Synthesis of RNA Oligonucleotides and Ribozymes

Improved Synthesis Quality and Yields of Oligoribonucleotides

Research has shown that by employing ETT, the coupling times for oligoribonucleotide synthesis can be significantly reduced, in some cases by half, without compromising the quality of the final product. researchgate.net This reduction in coupling time is a critical factor in minimizing the exposure of the growing oligonucleotide chain to the chemical reagents, thereby reducing the likelihood of side reactions and improving the integrity of the synthesized RNA. The enhanced performance of ETT is especially beneficial in the synthesis of long RNA sequences and for large-scale production where efficiency and yield are paramount. glenresearch.com

Table 1: Comparison of Activator Properties

| Activator | pKa | Solubility in Acetonitrile |

|---|---|---|

| This compound (ETT) | 4.3 | 0.75 M |

| 1H-Tetrazole | 4.9 | 0.50 M |

| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | 0.44 M |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | 1.2 M |

Incorporation of Modified Phosphoramidite Substrates

The application of this compound (ETT) extends to the efficient incorporation of various modified phosphoramidite substrates into synthetic oligonucleotides. Its effectiveness as an activator is particularly noted in reactions involving sterically demanding phosphoramidites, where traditional activators like 1H-Tetrazole may exhibit suboptimal performance. glenresearch.com This is a significant advantage in the synthesis of modified oligonucleotides for therapeutic and diagnostic applications.

ETT has been successfully utilized in the incorporation of phosphorothioamidites, a class of modified phosphoramidites used to introduce phosphorothiolate (B1257650) linkages into oligonucleotides. nih.gov In a study focused on the automated synthesis of oligodeoxynucleotides containing a 3′-S-phosphorothiolate linkage, ETT was employed as the activator. The protocol resulted in coupling yields in the range of 85–90% for the incorporation of a phosphorothioamidite, demonstrating the utility of ETT in synthesizing these modified oligonucleotides with good efficiency. nih.gov

Furthermore, ETT is a preferred activator for RNA synthesis, which involves the use of phosphoramidites with bulky 2'-hydroxyl protecting groups such as tert-butyldimethylsilyl (TBDMS) or 5-tert-butyldisulfanyl-1-(4-methoxyphenyl)-1H-tetrazole (TOM). glenresearch.com The enhanced reactivity of ETT helps to overcome the steric hindrance posed by these protecting groups, leading to improved coupling efficiency and higher yields of the desired RNA products. glenresearch.com

Application in Phosphorothioate (B77711) Oligonucleotide Synthesis

This compound (ETT) has found a specific and valuable application in the synthesis of phosphorothioate oligonucleotides. These modified oligonucleotides, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, are of significant interest for therapeutic applications due to their increased resistance to nuclease degradation. The synthesis of phosphorothioate linkages is typically achieved through a sulfurization step following the coupling of a standard phosphoramidite. However, the incorporation of phosphorothioamidite monomers presents an alternative route that directly forms a phosphorothiolate linkage.

A key research finding highlights the successful use of ETT in a fully automated coupling procedure for the incorporation of a phosphorothioamidite into a synthetic oligodeoxynucleotide. nih.gov This method, which utilizes routine activators and reagents, achieved coupling yields between 85% and 90%. nih.gov This level of efficiency is significant for producing singularly modified oligonucleotides in high purity, which are often required for mechanistic studies of nucleic acid processes. nih.gov The use of ETT in this context represents a notable advancement in the synthesis of these important oligonucleotide analogues. nih.gov

Optimization of Coupling Efficiency and Product Yields

Investigation of Optimal Coupling Times

The optimization of coupling times is a critical aspect of solid-phase oligonucleotide synthesis to maximize product yield and purity. The choice of activator plays a significant role in determining the ideal coupling duration. This compound (ETT) is known to be a more reactive activator than 1H-Tetrazole, which allows for a reduction in coupling times. glenresearch.com

Studies have investigated the optimal coupling times for various activators in different synthesis contexts. For instance, in microarray synthesis, ETT, along with 4,5-dicyanoimidazole (DCI), was found to achieve maximum hybridization signals with very short coupling times. researchgate.net In the context of RNA synthesis, the use of more acidic activators like ETT and 5-benzylthio-1H-tetrazole (BTT) has been shown to significantly decrease the required coupling times compared to 1H-Tetrazole. For example, BTT allows for the synthesis of RNA with 2'-TBDMS protected monomers with a coupling time of around 3 minutes, whereas 10-15 minutes are required with 1H-Tetrazole. glenresearch.com ETT has been instrumental in reducing coupling times in RNA synthesis by as much as half. researchgate.net For the incorporation of specialized monomers like phosphorothioamidites, an extended coupling time of 2.5 minutes was found to be optimal when using ETT as the activator. nih.gov

Table 2: Indicative Optimal Coupling Times with Different Activators

| Application | Monomer Type | Activator | Optimal Coupling Time |

|---|---|---|---|

| RNA Synthesis | 2'-TBDMS protected | 5-Benzylthio-1H-tetrazole (BTT) | ~3 minutes |

| RNA Synthesis | 2'-TBDMS protected | 1H-Tetrazole | 10-15 minutes |

| Phosphorothioamidite Incorporation | 3'-deoxy-3'-thiothymidine | This compound (ETT) | 2.5 minutes |

Mitigation of Detritylation Side Reactions

A potential side reaction in phosphoramidite-based oligonucleotide synthesis is the premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer in the presence of an acidic activator. This unwanted detritylation can lead to the formation of dimers and subsequently n+1 impurities in the final product, which can complicate purification. glenresearch.com

Activators with higher acidity, such as this compound (ETT), have a greater propensity to cause this side reaction compared to less acidic activators like 1H-Tetrazole. glenresearch.com However, the increased reactivity of ETT also allows for significantly shorter coupling times. researchgate.netglenresearch.com By optimizing the synthesis cycle to use shorter coupling times, the exposure of the phosphoramidite monomer to the acidic activator is minimized. This reduction in contact time effectively mitigates the risk of significant premature detritylation. nih.gov

Therefore, while the intrinsic acidity of ETT could theoretically lead to an increase in detritylation-related side products, its higher reactivity enables a faster coupling step. This kinetic advantage, when properly utilized through optimized synthesis protocols, allows for the benefits of rapid coupling without a substantial increase in unwanted n+1 sequences. This makes the careful control of coupling times a crucial factor in mitigating potential side reactions when using highly active catalysts like ETT. glenresearch.comnih.gov

Contributions to Post-Synthetic Processing and Purification

The use of this compound (ETT) as an activator during the solid-phase synthesis of oligonucleotides primarily influences the efficiency and quality of the chain elongation process. While ETT is not directly involved in the post-synthetic steps of cleavage, deprotection, and purification, its performance during synthesis has a significant indirect impact on these downstream processes. nbinno.combiosearchtech.comsynoligo.com

The high coupling efficiency achieved with ETT, particularly in the synthesis of challenging sequences like oligoribonucleotides and those containing modified residues, leads to a crude product with a higher proportion of the full-length desired oligonucleotide. nbinno.comempbiotech.com A higher yield of the target sequence means that there are fewer truncated sequences (n-1, n-2, etc.) and other synthesis-related impurities. empbiotech.com This improved purity of the crude product simplifies the subsequent purification process. biosearchtech.com

Purification methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), anion-exchange HPLC (AEX-HPLC), and polyacrylamide gel electrophoresis (PAGE) are employed to isolate the full-length oligonucleotide from failure sequences and other byproducts. biosearchtech.com When the initial synthesis is highly efficient, the burden on these purification techniques is reduced, potentially leading to higher recovery of the purified product and a more streamlined workflow. Therefore, the primary contribution of ETT to post-synthetic processing and purification is the generation of a higher quality crude oligonucleotide, which in turn facilitates a more efficient and effective purification. nbinno.combiosearchtech.com

Improvements in Deprotection Protocols

The use of this compound as an activator in oligonucleotide synthesis has been shown to contribute to reduced deprotection times. This improvement is primarily a consequence of the enhanced coupling efficiency and faster reaction kinetics achieved with ETT.

Research has demonstrated that employing ETT can reduce the coupling times by half compared to older methods. This acceleration of the synthesis phase has a direct impact on the subsequent deprotection steps. The increased efficiency during the coupling stage leads to a higher quality crude oligonucleotide with fewer side products. Consequently, the deprotection process, which involves the removal of protecting groups from the bases and the phosphate backbone, can be carried out more rapidly and effectively.

A comparative overview of coupling times highlights the efficiency gained with ETT and other activators over the traditional 1H-Tetrazole:

| Activator | Typical Coupling Time for RNA Monomers |

| 1H-Tetrazole | 10-15 minutes |

| This compound (ETT) | 6 minutes |

| 5-Benzylthio-1H-tetrazole (BTT) | 3 minutes |

Facilitation of Oligoribonucleotide Isolation and Purification Methods

The benefits of using this compound extend to the isolation and purification of the synthesized oligoribonucleotides. The improved yield and quality of the oligonucleotides synthesized using ETT significantly enhance the ease and efficiency of purification.

The higher coupling efficiency achieved with ETT results in a greater proportion of the desired full-length oligonucleotide sequence in the crude product. This higher initial purity simplifies the subsequent purification process, as there are fewer failure sequences and other impurities to remove.

Studies have shown that the advancements in synthesis, including the use of ETT as an activator, coupled with enhanced purification techniques like anion exchange chromatography, lead to a significant improvement in the isolation of high-quality oligoribonucleotides. Anion exchange chromatography, which separates molecules based on their net charge, is particularly effective for purifying negatively charged oligonucleotides from shorter, failure sequences.

The impact of efficient activation on the final product purity can be summarized as follows:

| Synthesis Step | Impact of this compound (ETT) | Consequence for Purification |

| Activation & Coupling | Increased efficiency and speed of phosphoramidite coupling. | Higher yield of full-length oligonucleotide; fewer failure sequences. |

| Crude Product Quality | Improved overall quality and purity of the crude oligonucleotide. | Simplified purification process with less complex chromatograms. |

| Final Purification | Facilitates the use of high-resolution techniques like anion exchange HPLC. | Easier isolation of the desired product with high purity. |

This table outlines how the use of ETT in the initial synthesis steps directly contributes to a more straightforward and effective purification process.

In essence, the use of this compound creates a more favorable starting point for purification. The combination of a higher-quality crude product and powerful purification methods like anion exchange chromatography has been instrumental in advancing the production of pure oligoribonucleotides for various research and therapeutic applications.

Comparative Analysis with Other Phosphoramidite Activators

Comparative Studies with 1H-Tetrazole

1H-Tetrazole was the first activator described for phosphoramidite (B1245037) chemistry and has been a standard for many years. glenresearch.com However, for more demanding syntheses, particularly involving sterically hindered monomers, more potent activators are often required. researchgate.netoup.com

A key difference between ETT and 1H-Tetrazole lies in their acidity, which is directly correlated with their potency as activators. The pKa value, a measure of acidity, is significantly lower for ETT than for 1H-Tetrazole, indicating that ETT is a stronger acid.

The increased acidity of ETT enhances the protonation of the phosphoramidite, which is the initial step in the activation mechanism, leading to a faster rate of reaction. oup.comglenresearch.com Activators that are more acidic than 1H-tetrazole, such as ETT, have been found to be more potent in terms of coupling kinetics and efficiencies. researchgate.net

| Compound | pKa Value |

| 5-(Ethylthio)-1H-tetrazole (ETT) | 4.28 glenresearch.comgoogle.com, 4.3 researchgate.net |

| 1H-Tetrazole | 4.8 google.comgoogle.com, 4.89 glenresearch.com, 4.9 researchgate.net |

The higher acidity of ETT translates to faster coupling kinetics compared to 1H-Tetrazole. researchgate.net This is particularly advantageous in the synthesis of RNA and other modified oligonucleotides, where sterically demanding 2'-protected ribonucleoside phosphoramidites are used. oup.comoup.com The coupling of these bulky monomers is often slow and inefficient with 1H-Tetrazole, whereas activation with ETT significantly accelerates the reaction. oup.comoup.com Consequently, ETT has gained considerable acceptance as a more potent activator for these challenging syntheses. glenresearch.comglenresearch.com

Comparison with Substituted Tetrazole Derivatives, e.g., 5-Benzylthio-1H-tetrazole and 5-(4-Nitrophenyl)-1H-tetrazole

The performance of ETT can also be benchmarked against other substituted tetrazoles, such as 5-Benzylthio-1H-tetrazole (BTT) and 5-(4-Nitrophenyl)-1H-tetrazole (NPT). These activators were developed to further improve upon the coupling efficiency of 1H-Tetrazole.

Like ETT, both BTT and NPT are more acidic than 1H-Tetrazole and are considered more potent activators. researchgate.net BTT, in particular, has been described as an ideal activator for RNA synthesis. glenresearch.comglenresearch.com The activity of these aryl- and thio-substituted tetrazoles appears to be directly related to their pKa values, with lower pKa values corresponding to better promotion of the coupling reaction. google.com For instance, NPT, with a pKa of 3.7, is more than an order of magnitude more acidic than 1H-Tetrazole. google.comgoogle.com However, a significant drawback of NPT is its very low solubility in acetonitrile (B52724), the preferred solvent for coupling, which limits its practical use. google.comgoogle.com

| Compound | pKa Value |

| This compound (ETT) | 4.28 glenresearch.comgoogle.com |

| 5-Benzylthio-1H-tetrazole (BTT) | 4.08 glenresearch.com, 4.1 researchgate.net |

| 5-(4-Nitrophenyl)-1H-tetrazole (NPT) | 3.7 researchgate.netgoogle.comgoogle.com |

| 1H-Tetrazole | 4.89 glenresearch.com |

Comparative Analysis with 4,5-Dicyanoimidazole (B129182) (DCI)

4,5-Dicyanoimidazole (DCI) represents an alternative class of phosphoramidite activators that operates through a different mechanism compared to tetrazole-based activators.

Unlike ETT and other tetrazole derivatives that enhance coupling rates primarily through increased acidity, DCI is actually less acidic than 1H-Tetrazole. glenresearch.comglenresearch.comgoogle.com The effectiveness of DCI is thought to be based on its higher nucleophilicity. glenresearch.comoup.com This allows DCI to increase the rate of coupling by a factor of two compared to 1H-Tetrazole, despite its lower acidity. oup.com DCI is also highly soluble in acetonitrile, allowing for the preparation of concentrated solutions. glenresearch.comgoogle.comoup.com

| Compound | pKa Value | Key Feature |

| This compound (ETT) | 4.28 glenresearch.comgoogle.com | More acidic |

| 4,5-Dicyanoimidazole (DCI) | 5.2 google.comoup.com | More nucleophilic, less acidic glenresearch.comglenresearch.com |

A significant drawback of highly acidic activators like ETT is their tendency to cause premature cleavage of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer during the coupling step. researchgate.netoup.com This side reaction, known as detritylation, can lead to the undesirable addition of multiple monomers (n+1 products) and reduce the yield of the desired full-length oligonucleotide. glenresearch.com

Studies have shown that the rate of detritylation increases with the acidity of the activator. oup.comgoogle.com A direct comparison revealed that the second-order detritylation rate for a phosphoramidite monomer was four times higher with ETT than with 1H-Tetrazole under typical solid-phase synthesis conditions. oup.comoup.com Because DCI is less acidic, it has been shown to essentially eliminate the detritylation of phosphoramidite monomers, which is a distinct advantage, particularly in large-scale synthesis or when long coupling times are required. google.com

| Activator | Second Order Detritylation Rate (k=/M/min) |

| This compound (ETT) | 0.32 oup.comoup.com |

| 1H-Tetrazole | 0.08 oup.comoup.com |

The efficacy of this compound (ETT) as a phosphoramidite activator is best understood through a comparative lens, evaluating its performance against other commonly utilized activators in automated solid-phase synthesis. The choice of activator is critical as it directly influences the speed and efficiency of the coupling step, which is a cornerstone of modern oligonucleotide synthesis. nbinno.com Activators work by protonating the diisopropylamino group of the phosphoramidite, which is then displaced to form a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. glenresearch.comsigmaaldrich.com Key parameters for comparison include acidity (pKa), solubility, coupling kinetics, and the propensity to induce side reactions.

Performance Evaluation in Automated Solid-Phase Synthesis

In the context of automated solid-phase synthesis, an ideal activator should be highly soluble in the solvent, typically acetonitrile, to prevent precipitation and clogging of instrument lines. glenresearch.comgoogle.com It must also facilitate rapid and near-quantitative coupling reactions to ensure high yields of the final oligonucleotide product. ETT's performance is frequently benchmarked against activators such as the traditional 1H-Tetrazole, the structurally similar 5-Benzylthio-1H-tetrazole (BTT), and the non-tetrazole activator 4,5-dicyanoimidazole (DCI). researchgate.net

Research Findings:

Detailed studies have revealed a direct correlation between the acidity of an activator and its potency. More acidic activators generally lead to faster coupling kinetics. researchgate.net ETT, with a pKa around 4.2-4.3, is significantly more acidic than 1H-Tetrazole (pKa ≈ 4.8) and, consequently, is a more potent activator. google.comresearchgate.net This increased acidity enhances the rate of protonation of the phosphoramidite, accelerating the formation of the reactive intermediate and leading to higher coupling efficiencies, particularly for sterically demanding monomers like those used in RNA synthesis. glenresearch.comresearchgate.net

However, heightened acidity is a double-edged sword. A major drawback associated with highly acidic activators is the potential for premature removal of the 5'-dimethoxytrityl (DMTr) protecting group from the phosphoramidite monomer in solution. glenresearch.comoup.com This side reaction can lead to the formation of dimers and subsequent "double coupling" events, resulting in the synthesis of undesired n+1 sequences, which complicates purification. glenresearch.com Research has shown the second-order detritylation rate for ETT is four times higher than that of 1H-Tetrazole. oup.com

Solubility is another critical factor for uninterrupted operation of automated synthesizers. ETT exhibits significantly higher solubility in acetonitrile compared to 1H-Tetrazole. glenresearch.com This allows for the preparation of more concentrated and stable solutions (up to 0.75M for ETT vs. a maximum of ~0.50M for 1H-Tetrazole), reducing the risk of precipitation that can cause synthesis failures. glenresearch.com DCI is noted for being even more soluble. glenresearch.com

Activators like DCI offer an alternative mechanism. While less acidic than ETT, DCI is a more effective nucleophile, which also accelerates the coupling reaction, reportedly making it twice as fast as 1H-Tetrazole. oup.combiosearchtech.com For general-purpose synthesis of shorter oligonucleotides, ETT and BTT are often recommended. glenresearch.com However, for the synthesis of very long oligonucleotides or for large-scale production, the less acidic DCI is often suggested to minimize detritylation-related side products. glenresearch.com For RNA synthesis specifically, BTT has been described as an ideal activator, enabling coupling times of around 3 minutes, compared to 10-15 minutes required when using 1H-Tetrazole. glenresearch.com

The following data tables summarize the comparative properties and performance of ETT and other common activators.

Table 1: Properties of Common Phosphoramidite Activators

| Activator | pKa | Max Solubility in Acetonitrile (approx.) |

|---|---|---|

| 1H-Tetrazole | 4.8 google.com | ~0.45 M google.com |

| This compound (ETT) | 4.2 - 4.3 google.comresearchgate.net | 1.52 M google.com |

| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 - 4.2 google.comresearchgate.net | 0.44 M google.com |

| 4,5-dicyanoimidazole (DCI) | 5.8 | >1.2 M glenresearch.com |

Table 2: Performance Characteristics in Solid-Phase Synthesis

| Activator | Relative Coupling Speed | Key Advantages | Primary Disadvantages | Recommended Use |

|---|---|---|---|---|

| 1H-Tetrazole | Standard | Low cost, widely used | Limited solubility, slower with hindered monomers glenresearch.com | Routine DNA synthesis |

| This compound (ETT) | Fast | High solubility, efficient for RNA synthesis glenresearch.com | Increased risk of detritylation (n+1 impurities) glenresearch.comoup.com | General DNA/RNA synthesis glenresearch.com |

| 5-Benzylthio-1H-tetrazole (BTT) | Very Fast | Very efficient for RNA synthesis, reduces coupling times glenresearch.com | Higher acidity, risk of detritylation glenresearch.com | RNA synthesis, short oligos glenresearch.com |

Broader Research Applications of 5 Ethylthio 1h Tetrazole in Chemical Sciences

Role as a Key Intermediate in Pharmaceutical Developmentbiosynth.comsigmaaldrich.com

The utility of 5-(Ethylthio)-1H-tetrazole as a chemical intermediate is particularly prominent in the pharmaceutical industry. nbinno.comguidechem.com The tetrazole ring is a well-known bioisostere for the carboxylic acid group, offering similar acidic properties but with improved metabolic stability and bioavailability in certain contexts. This makes tetrazole-containing compounds attractive candidates for drug discovery.

This compound is a foundational reagent for creating a wide array of bioactive tetrazole derivatives. chemimpex.com Its structure allows for diverse chemical modifications, enabling medicinal chemists to design and synthesize novel molecules with tailored biological activities. nbinno.com The synthesis of 5-thio-substituted tetrazole derivatives has been shown to be an efficient pathway to new compounds, which can then be screened for various therapeutic actions. scilit.comdoaj.org The ability to use this compound as a building block is critical for developing new pharmaceutical agents. guidechem.com

Table 1: Examples of Research Areas for Tetrazole Derivatives

| Therapeutic Area | Research Focus |

|---|---|

| Anti-infective | Development of compounds with antibacterial and antifungal properties. scilit.comnih.gov |

| Anti-inflammatory | Synthesis of novel agents targeting inflammatory pathways. chemimpex.comnih.gov |

| Antiviral | Creation of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. ej-chem.org |

Research has specifically highlighted the role of this compound as an intermediate in the synthesis of pharmaceuticals, including those with anti-inflammatory and analgesic properties. chemimpex.com The broader class of 5-thio-substituted tetrazoles has been synthesized and evaluated for antibacterial and antifungal activities. scilit.comnih.gov For instance, studies on various tetrazole derivatives have demonstrated moderate antimicrobial activity against test organisms. nih.gov Similarly, novel tetrazole-based compounds have been designed and evaluated as selective COX-2 inhibitors, showing promising anti-inflammatory activity. ej-chem.org This underscores the potential of using this compound as a starting point for developing new drugs to combat microbial infections and inflammatory conditions. chemimpex.com

Applications in Agricultural Chemistry Researchbiosynth.com

The application of this compound extends into the agrochemical sector, where it is utilized as a key intermediate in the development of crop protection agents. chemimpex.comnbinno.com Its chemical versatility is valuable for creating new active ingredients for pesticides and herbicides. nbinno.com

This compound is used in the formulation of effective crop protection agents. chemimpex.com It serves as a building block for more complex molecules designed to protect crops from pests and diseases. nbinno.com The incorporation of the tetrazole moiety can lead to compounds with desirable properties for agricultural use.

Beyond its role as a synthetic building block, the compound is used in formulations to enhance the efficacy of existing pesticides and herbicides. chemimpex.com This application contributes to more sustainable agricultural practices by potentially allowing for lower application rates of active ingredients while maintaining or improving effectiveness. chemimpex.com The demand for high-purity this compound is driven by the need for precise control over chemical reactions in the creation of these enhanced agricultural products. nbinno.com

Table 2: Agricultural Applications of this compound

| Application Area | Function | Desired Outcome |

|---|---|---|

| Pesticide Formulation | Serves as a chemical intermediate for active ingredients. nbinno.com | Development of novel and effective crop protection agents. chemimpex.com |

| Herbicide Formulation | Used as a building block for herbicidal compounds. nbinno.com | Creation of new solutions for weed management. |

Explorations in Material Science for Novel Material Developmentbiosynth.com

The unique properties of this compound have also led to its exploration in the field of material science. chemimpex.com Researchers are investigating its potential for developing new materials with specialized characteristics. chemimpex.com Current research focuses on leveraging the compound's structure to create materials with improved thermal stability and mechanical strength, which could have applications in various advanced technologies. chemimpex.com

Contributions to Improved Thermal Stability

The incorporation of tetrazole moieties into polymer backbones is a strategy explored for enhancing the thermal properties of materials. The high nitrogen content and inherent stability of the tetrazole ring can contribute to materials with greater resistance to thermal degradation. While research specifically detailing the thermal properties of polymers containing this compound is limited, studies on closely related 1,5-disubstituted-1H-tetrazole-decorated polymers provide significant insights into their thermal behavior.

In a study involving novel polymers created via thiol-ene polymerization with tetrazole-decorated monomers, thermogravimetric analysis (TGA) was used to determine the thermal stability. The temperature at which 5% weight loss occurred (Td,5%), a key indicator of thermal stability, was measured. For two series of polymers (P1-P6 and P7-P12), the Td,5% was found to be approximately 300 °C and 280 °C, respectively, under a nitrogen atmosphere conicet.gov.ar. The degradation pattern typically showed a multi-step process, with the initial degradation step, occurring between 280 and 395 °C, being attributed to the elimination of the tetrazole pendant group, while subsequent steps relate to the degradation of the polymer backbone conicet.gov.ar. This demonstrates the significant thermal stability of the tetrazole-polymer linkage.

Generally, tetrazoles are recognized as a unique class of high-nitrogen aromatic structures that combine high positive heat of formation with good thermal stability, making them valuable in the development of energetic polymers and other advanced materials nih.gov.

Table 1: Thermal Decomposition Data for Tetrazole-Decorated Polymers Data derived from studies on 1,5-disubstituted-1H-tetrazole polymers, closely related to ethylthio derivatives.

| Polymer Series | Monomer Type | Td,5% (Temperature at 5% Weight Loss) | Primary Degradation Step |

| P1 - P6 | M1 | ~300 °C | Elimination of tetrazole group |

| P7 - P12 | M2 | ~280 °C | Elimination of tetrazole group |

Potential in Enhancing Mechanical Strength

The unique structural properties of tetrazole compounds suggest their potential for inclusion in new materials to enhance mechanical characteristics chemimpex.com. Research into tetrazole-containing polymers has explored their viscoelastic and dynamic mechanical properties. For instance, studies on poly-N-methylallyl-5-vinyl tetrazole composites using low-frequency acoustic methods have shown that their dynamic and mechanical characteristics can be influenced by the introduction of modifiers researchgate.net. Such changes are often related to the restructuring of the molecular organization of the cross-linked polymers, indicating that the tetrazole component plays a role in the material's structural integrity researchgate.net.

Furthermore, the thiol-ene "click" chemistry, a reaction type relevant to sulfur-containing compounds like this compound, is used to create functionally graded materials with drastically different mechanical properties, ranging from soft to hard networks dtu.dk. While direct studies quantifying the impact of this compound on the mechanical strength (e.g., tensile strength or modulus) of a specific material are not widely available, the broader research on tetrazole polymers indicates that the inclusion of this heterocyclic moiety is a viable strategy for developing materials with tailored mechanical responses chemimpex.comresearchgate.net.

Utility in Analytical Chemistry Methodologies

This compound (ETT) is utilized in analytical chemistry, primarily in contexts related to biochemical synthesis and analysis chemimpex.com. While it is broadly described as a reagent that can aid in the detection and quantification of chemical species in complex mixtures, its most specifically documented role is as a critical component in the synthesis of oligonucleotides, whose subsequent analysis and purification are essential for their use in further applications chemimpex.comtcichemicals.com.

In the context of oligonucleotide synthesis, the purity and concentration of ETT solutions are critical parameters that are carefully controlled and analyzed. High-performance liquid chromatography (HPLC) is a common method used to assess the purity of this compound itself, ensuring it meets the stringent requirements for its role as a synthesis activator tcichemicals.comavantorsciences.com. Commercially available activator solutions specify a purity of over 98.0% as determined by HPLC and titration analysis avantorsciences.com. While ETT is analyzed, specific applications where it serves as the primary analytical reagent for detecting or quantifying other, unrelated chemical species are not extensively detailed in available research.

The primary application of this compound in the context of complex mixtures is its role as an activator in the solid-phase synthesis of DNA and RNA sigmaaldrich.com. This process involves a complex mixture of reagents, including phosphoramidite (B1245037) monomers, the growing oligonucleotide chain attached to a solid support, and various protecting groups. The efficiency and fidelity of the synthesis, which ETT critically enables, are typically analyzed post-synthesis using chromatographic techniques to separate the final product from failure sequences and other impurities, thus performing an analysis of a complex mixture generated during the synthesis tcichemicals.com.

Research in Biochemical Assays

This compound is a key reagent in biochemical assays, particularly those involving synthesized nucleic acids chemimpex.com. Its most significant contribution is in enabling the synthesis of custom DNA and RNA strands, which are fundamental tools in molecular biology and biochemical research.

The role of this compound in studies of enzyme activity is multifaceted, acting both as an essential tool for creating enzymatic molecules and as a direct inhibitor of certain enzymes.

Activator in Ribozyme Synthesis: ETT became a popular and preferred activator in the 1990s for the synthesis of RNA, a process that is more sterically hindered and demanding than DNA synthesis glenresearch.com. Ribozymes are RNA molecules that possess catalytic activity, effectively functioning as enzymes. The chemical synthesis of ribozymes to study their structure, function, and mechanism is heavily reliant on efficient activators like ETT sigmaaldrich.com. ETT is more acidic and significantly more soluble in acetonitrile (B52724) than the traditional activator, 1H-Tetrazole, allowing for higher coupling efficiencies, which are critical for synthesizing long and complex RNA molecules like ribozymes glenresearch.comglenresearch.com.

Inhibitor of Enzyme Activity: Beyond its role in synthesis, this compound has been identified as a direct inhibitor of enzymatic processes. It has been shown to be an inhibitor of RNA synthesis biosynth.com. Furthermore, research indicates it can competitively inhibit ATPase activity. This inhibitory action is believed to occur through its ability to bind with nucleoside triphosphates, interfering with their proper utilization by the enzyme biosynth.com.

Table 2: Profile of this compound in Enzyme-Related Studies

| Role in Enzyme Studies | Mechanism / Application | Key Advantage / Finding |

| Synthesis Activator | Activates phosphoramidites for RNA synthesis, enabling the creation of ribozymes (RNA enzymes) for activity assays sigmaaldrich.comglenresearch.com. | More acidic and soluble than 1H-Tetrazole, leading to higher efficiency in sterically hindered RNA synthesis glenresearch.comglenresearch.com. |

| Enzyme Inhibitor | Acts as an inhibitor of RNA synthesis biosynth.com. | Directly interferes with the polymerization process. |

| Enzyme Inhibitor | Competitively inhibits ATPase activity biosynth.com. | Binds to nucleoside triphosphates, preventing their use by the enzyme biosynth.com. |

Investigations of Metabolic Pathways

This compound is utilized in a variety of biochemical assays that aid researchers in understanding enzyme activity and metabolic pathways. chemimpex.com The tetrazole functional group is noted for being metabolically stable. nih.gov Generally, tetrazole rings are more resistant to common biological degradation pathways, such as β-oxidation or amino acid conjugation, when compared to bioisosteric groups like carboxylic acids. semanticscholar.org This inherent stability is a key characteristic considered in medicinal chemistry and drug design. nih.govsemanticscholar.org

Application as a Coupling Additive in Peptide Synthesis

This compound (ETT) serves as an effective coupling additive, particularly in the challenging field of peptide synthesis. Its application has been explored in methodologies aiming to improve efficiency and overcome common obstacles in creating complex peptide chains.

Solid-Phase Synthesis of Hindered Amino Acid-Containing Peptides

ETT has been identified as a promising coupling additive for the solid-phase synthesis (SPS) of peptides that contain sterically hindered amino acids. dntb.gov.uaconsensus.app Research has demonstrated its superior performance in these difficult syntheses compared to other coupling reagents. consensus.app A key challenge in peptide synthesis is preventing the loss of stereochemical integrity (racemization) during the coupling of amino acids. In studies using ETT, amino acids that are particularly susceptible to racemization, such as serine and cysteine, showed no significant increase in their racemization ratios when compared to standard solid-phase peptide synthesis methods utilizing DIC/Oxyma. researchgate.net

Integration with Green Chemistry Approaches in Peptide Synthesis

The use of this compound has been successfully integrated into green chemistry protocols for solid-phase peptide synthesis (SPPS). tandfonline.comtandfonline.com Traditional SPPS methods are known for generating substantial waste and relying on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). tandfonline.com

In an effort to develop more environmentally sustainable methods, ETT has been used as an additive in combination with the green coupling agent N-tert-butyl-N'-ethylcarbodiimide (TBEC). tandfonline.comtandfonline.com This combination was tested with a novel green solvent mixture composed of anisole (B1667542) and N-octylpyrrolidone (NOP), which was identified as a viable replacement for conventional hazardous solvents. tandfonline.comtandfonline.com

The effectiveness of this green protocol was demonstrated through the synthesis of model peptides, Aib-enkephalin and Aib-ACP, which yielded favorable outcomes with high efficiency. tandfonline.com

Table 1: Synthesis Efficiency of Model Peptides Using a Green Protocol with ETT

| Model Peptide | Synthesis Efficiency |

|---|---|

| Aib-enkephalin | 97.81% tandfonline.comtandfonline.com |

| Aib-ACP | 98.86% tandfonline.comtandfonline.com |

This approach aligns with the principles of green chemistry by reducing reliance on hazardous materials without compromising the efficiency of the peptide synthesis process. tandfonline.com

Derivatives and Structural Analogues of 5 Ethylthio 1h Tetrazole

Synthesis and Evaluation of 5-(Substituted) Mercaptotetrazoles

The synthesis of 5-(substituted)mercaptotetrazoles, including 5-(alkylthio)- and 5-(arylthio)-1H-tetrazoles, is a field of active research, with various methodologies developed to access a diverse range of derivatives. A common and efficient route involves the [3+2] cycloaddition of an azide (B81097) source with a thiocyanate (B1210189). For instance, 5-(alkylthio)- and 5-(arylthio)-1H-tetrazoles have been synthesized in high yields (up to 94%) from thiocyanates using magnetically recoverable and reusable Fe3O4 nanoparticles as a catalyst. The catalyst activates the nitrile group of the thiocyanate, facilitating the nucleophilic attack of the azide ion. This method is advantageous due to its efficiency and the reusability of the catalyst.

Another prevalent synthetic strategy is the S-alkylation or S-arylation of a pre-formed 5-mercapto-1H-tetrazole core. This approach allows for the introduction of a wide variety of substituents on the sulfur atom. For example, a series of 5-thio-substituted tetrazole derivatives were synthesized in a three-step process starting from benzyl (B1604629) isothiocyanate, which was first converted to 1-benzyl-1H-tetrazole-5-thiol. Subsequent thioalkylation with 1,3-dibromopropane, followed by condensation with various amines or thiols, yielded a library of derivatives.

The evaluation of these synthesized mercaptotetrazole derivatives often focuses on their potential biological activities. Numerous studies have reported the screening of these compounds for antimicrobial and antifungal properties. For instance, a series of newly synthesized 5-thio-substituted tetrazole derivatives demonstrated moderate activity against various tested microorganisms. Specifically, certain compounds within the series were identified as having the most effective antibacterial and antifungal activities, warranting further investigation.

The table below summarizes the synthesis and evaluation of selected 5-(substituted)mercaptotetrazoles, highlighting the diversity of the synthesized compounds and their potential applications.

| Compound Class | Synthetic Method | Evaluation Focus | Key Findings |

| 5-(Alkylthio)-1H-tetrazoles | [3+2] Cycloaddition of thiocyanates and sodium azide with Fe3O4 NP catalyst | Catalyst efficiency | High yields (up to 94%); catalyst reusable for up to six cycles. |

| 1-Benzyl-5-(substituted-thio)-1H-tetrazoles | S-alkylation of 1-benzyl-1H-tetrazole-5-thiol | Antibacterial and antifungal activity | Several derivatives showed moderate antimicrobial activity. |

| 5-(Aryl)-1H-tetrazoles | Synthesis from aryl nitriles | Xanthine (B1682287) oxidase inhibition | Identification of a new class of xanthine oxidase inhibitors for potential treatment of gout. nih.gov |

| 1-Aryl-5-(piperazine-1-carbonyl)-1H-tetrazoles | Microwave-assisted synthesis | Anticancer activity (microtubule destabilization) | Compound 6-31 showed significant potency against several cancer cell lines. nih.gov |

Influence of Substituent Electronic Properties on Acidity and Reactivity

The acidity of the N-H proton on the tetrazole ring is a critical parameter that dictates the reactivity and biological activity of 5-(substituted)mercaptotetrazoles. This acidity, quantified by the pKa value, is significantly influenced by the electronic properties of the substituent at the 5-position. The tetrazole ring is electron-withdrawing in nature, which contributes to the acidity of the N-H proton. When a substituent is attached, its ability to further withdraw or donate electron density modulates this acidity.

The electronic influence of substituents can be understood through inductive and resonance effects. For 5-(substituted)mercaptotetrazoles, the group attached to the sulfur atom plays a pivotal role. Alkyl groups, such as the ethyl group in 5-(ethylthio)-1H-tetrazole, are generally electron-donating through an inductive effect, which tends to slightly decrease the acidity (increase the pKa) compared to an unsubstituted 5-mercaptotetrazole. Conversely, aryl groups can exert both inductive and resonance effects. An unsubstituted phenyl group is generally electron-withdrawing, which would increase the acidity (decrease the pKa).

This effect is amplified when electron-withdrawing groups (e.g., nitro, halogen) are present on the aryl ring, as they further delocalize the negative charge of the resulting tetrazolate anion, stabilizing it and thus increasing the acidity of the parent tetrazole. For example, 5-(4-nitrophenyl)-1H-tetrazole has a significantly lower pKa than 1H-tetrazole itself, indicating a substantial increase in acidity. researchgate.net

The pKa values of several tetrazole derivatives used as activators in oligonucleotide synthesis illustrate this principle. 1H-tetrazole has a pKa of 4.89. The introduction of an ethylthio group in this compound (ETT) results in a pKa of 4.28, making it a stronger acid. glenresearch.com Replacing the ethyl group with a benzyl group, as in 5-Benzylthio-1H-tetrazole (BTT), further increases the acidity, with a pKa of 4.08. glenresearch.com This increased acidity is attributed to the electron-withdrawing nature of the benzyl group compared to the ethyl group.

The reactivity of 5-(substituted)mercaptotetrazoles is directly linked to their acidity. In reactions where the tetrazole acts as a proton donor, a lower pKa will lead to a faster reaction rate. This is particularly relevant in its role as an activator in phosphoramidite (B1245037) chemistry, as will be discussed in the following section. The ambident nucleophilic character of the tetrazolate anion also influences its reactivity, with reaction outcomes (S- vs. N-alkylation) being dependent on the reaction conditions and the nature of the electrophile.

Structure-Activity Relationship Studies for Enhanced Activation Efficiency

This compound and its structural analogues are widely used as activators in the automated synthesis of oligonucleotides via the phosphoramidite method. glenresearch.com The primary role of the activator is to protonate the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. The efficiency of this activation step is crucial for achieving high coupling yields and, consequently, high-quality synthetic oligonucleotides.

Structure-activity relationship (SAR) studies have established a clear correlation between the acidity of the tetrazole activator and its activation efficiency. More acidic activators generally lead to faster coupling kinetics. researchgate.net This is because the initial and rate-determining step in the activation process is the protonation of the phosphoramidite. glenresearch.com A lower pKa indicates a greater tendency to donate a proton, thus accelerating this step.

The electronic properties of the substituent at the 5-position of the tetrazole ring are the primary determinant of its acidity and, therefore, its activation efficiency. As discussed in the previous section, electron-withdrawing substituents increase acidity. This principle has guided the development of more potent activators.

The following table presents a comparison of different tetrazole-based activators, highlighting the relationship between their structure, acidity, and performance in oligonucleotide synthesis.

| Activator | Structure | pKa | Key Characteristics and Performance |

| 1H-Tetrazole | 5-H | 4.89 glenresearch.com | Standard activator, but has limited solubility and is less efficient for sterically hindered monomers (e.g., RNA). glenresearch.com |

| This compound (ETT) | 5-SC₂H₅ | 4.28 glenresearch.com | More acidic and soluble than 1H-tetrazole; widely used, especially for RNA synthesis. glenresearch.comglenresearch.com |

| 5-(Benzylthio)-1H-tetrazole (BTT) | 5-SCH₂C₆H₅ | 4.08 glenresearch.com | More acidic than ETT, leading to faster coupling times; considered an ideal activator for RNA synthesis. glenresearch.com |

| 5-(4-Nitrophenyl)-1H-tetrazole | 5-C₆H₄NO₂ | 3.7 google.com | A highly acidic and potent activator, but its practical use can be limited by low solubility. google.com |

From this data, a clear SAR emerges: increasing the electron-withdrawing capacity of the 5-substituent leads to a lower pKa and enhanced activation efficiency. The ethylthio group in ETT makes it a more potent activator than the parent 1H-tetrazole. The benzylthio group in BTT, being more electron-withdrawing than the ethylthio group, further enhances this effect. Arylthio substituents with strongly electron-withdrawing groups, such as a nitrophenyl group, result in even more acidic and potent activators.

However, it is important to note that excessive acidity can have drawbacks. Highly acidic activators can lead to premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer, which can result in the undesirable formation of n+1 insertion mutations in the final oligonucleotide product. glenresearch.com Therefore, the ideal activator possesses a balance between high acidity for efficient coupling and sufficient mildness to avoid side reactions. This delicate balance is a key consideration in the ongoing development of new and improved activators for oligonucleotide synthesis.

Future Research Perspectives and Emerging Trends

Development of Next-Generation Activators for Challenging Oligonucleotide Syntheses

The synthesis of oligonucleotides, a critical process for various diagnostic and therapeutic applications, heavily relies on the efficiency of activating agents. While 5-(Ethylthio)-1H-tetrazole (ETT) has been a widely used and effective activator, the increasing demand for longer and more complex oligonucleotides, including those with modified backbones or bases, necessitates the development of next-generation activators.

Research in this area is driven by the need to overcome the limitations of current activators, particularly in the synthesis of sterically hindered DNA and RNA sequences. nbinno.comresearchgate.net Traditional activators like 1H-Tetrazole, while historically significant, exhibit lower coupling efficiencies for these challenging syntheses. researchgate.net ETT, with its enhanced acidity and solubility in acetonitrile (B52724), represented a significant improvement. nbinno.comglenresearch.com However, even ETT can face challenges, and its acidity has been linked to premature cleavage of the 5'-dimethoxytrityl (DMTr) protecting group, which can lead to unwanted side reactions, especially in large-scale synthesis. researchgate.netglenresearch.com

The quest for superior activators has led to the exploration of various compounds with tailored properties. These next-generation activators are designed to offer a better balance of acidity, nucleophilicity, and solubility to maximize coupling efficiency while minimizing side reactions.

Key characteristics of next-generation activators include:

Optimized Acidity: Fine-tuning the pKa of the activator is crucial. Higher acidity can enhance the rate of the coupling reaction but also increases the risk of detritylation. researchgate.net

Enhanced Nucleophilicity: A more nucleophilic activator can improve the reaction rate, presumably by facilitating the formation of the active intermediate. glenresearch.com

Superior Solubility: High solubility in the synthesis solvent, typically acetonitrile, is essential to prevent precipitation and ensure consistent delivery during automated synthesis. glenresearch.com

Several promising candidates have emerged from these research efforts. For instance, 5-benzylthio-1H-tetrazole (BTT) has shown to be an ideal activator for RNA synthesis, allowing for significantly shorter coupling times compared to 1H-Tetrazole. glenresearch.com Another notable example is 4,5-dicyanoimidazole (B129182) (DCI), which is less acidic than tetrazole-based activators but is a much more effective nucleophilic catalyst. glenresearch.comoup.com DCI's high solubility in acetonitrile further contributes to its appeal, particularly for large-scale and high-throughput synthesis where activator precipitation can be a significant issue. glenresearch.com

The following table provides a comparative overview of ETT and some of the next-generation activators:

| Activator | pKa | Key Advantages | Potential Disadvantages |

| This compound (ETT) | 4.3 | Good solubility, effective for general DNA and RNA synthesis. nbinno.comresearchgate.net | Can cause premature detritylation in large-scale synthesis. researchgate.netglenresearch.com |

| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | Excellent for RNA synthesis, allows for shorter coupling times. researchgate.netglenresearch.com | Higher acidity than ETT, may increase the risk of side reactions. glenresearch.com |